

Application Note: Crystal Structure Determination of 5-nitro-2-phenyl-1H-imidazole

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Compound of Interest

Compound Name: 5-nitro-2-phenyl-1H-imidazole

CAS No.: 4308-29-6

Cat. No.: B3352185

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Abstract

This application note provides a comprehensive guide to the structural determination of **5-nitro-2-phenyl-1H-imidazole**, a compound exhibiting significant tautomeric ambiguity and pharmaceutical potential. We detail the workflow from high-purity crystallization to Single Crystal X-Ray Diffraction (SCXRD) analysis. Special emphasis is placed on resolving the 4-nitro vs. 5-nitro tautomeric preference in the solid state, managing disorder in the nitro group, and optimizing refinement strategies for planar aromatic systems.^[1]

Introduction & Scientific Context

Nitroimidazoles are a cornerstone of medicinal chemistry, serving as scaffolds for antibiotics (e.g., Metronidazole) and radiosensitizers. The introduction of a phenyl group at the C2 position enhances lipophilicity and introduces potential

-
stacking interactions that influence solid-state packing.^[1]

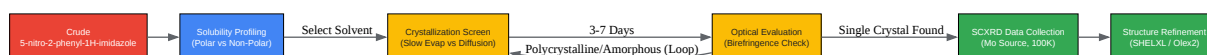
The Tautomerism Challenge

A critical insight for researchers is the annular tautomerism of the imidazole ring. In solution, **5-nitro-2-phenyl-1H-imidazole** exists in rapid equilibrium with its tautomer, 4-nitro-2-phenyl-1H-imidazole.[1]

- Mechanism: The proton shifts between N1 and N3.
- Crystallographic Reality: In the solid state, the molecule "freezes" into a single tautomer. Crystallographic evidence suggests the 4-nitro form is often preferred due to the "distal" effect, where the proton resides on the nitrogen furthest from the electron-withdrawing nitro group to minimize steric clash and electrostatic repulsion.[1] However, the user's target is the "5-nitro" designation; this guide will demonstrate how SCXRD definitively assigns this position.

Experimental Workflow

The following diagram outlines the critical path from crude material to a refined structural model.



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Figure 1: Strategic workflow for converting crude nitroimidazole samples into publication-quality crystallographic models.

Detailed Protocols

Protocol A: High-Quality Crystal Growth

Nitroimidazoles often form needles or plates that are prone to twinning.[1] Controlled growth is essential.

Reagents:

- Analyte: **5-nitro-2-phenyl-1H-imidazole** (>98% purity by HPLC).
- Solvents: Ethanol (absolute), Acetonitrile (ACN), DMF, Water.

Methodology (Slow Evaporation - Recommended):

- Dissolution: Weigh 20 mg of the compound into a 4 mL borosilicate vial.
- Solvent Addition: Add Ethanol dropwise while warming (40°C) until the solid just dissolves. If solubility is poor, use a 1:1 mixture of Ethanol:ACN.
 - Expert Tip: Avoid pure DMF; it is too non-volatile. If used, mix with water (vapor diffusion).
- Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).
- Controlled Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle. Store in a vibration-free environment at 20°C.
- Harvesting: Inspect after 48-72 hours. Look for block-like yellow/orange crystals. Avoid thin needles (often indicate rapid growth).

Methodology (Vapor Diffusion - Alternative for Low Solubility):

- Dissolve 15 mg in 1 mL DMF (inner vial).
- Place the open inner vial inside a larger jar containing 10 mL Water (precipitant).
- Seal the outer jar. Water vapor will diffuse into the DMF, slowly lowering solubility.

Protocol B: Data Collection Strategy

Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo K

radiation,

Å).

- Note: Mo radiation is preferred over Cu for aromatic nitro compounds to minimize absorption, though Cu is acceptable for small organic crystals.

Parameters:

- Temperature: 100 K (Critical).
 - Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cryo-cooling freezes these vibrations, allowing precise bond length determination.[\[1\]](#)
- Resolution: 0.75 Å or better (required for publication).
- Strategy: Collect a full sphere of data (Redundancy > 4) to handle potential non-centrosymmetric space groups, though

is most likely.

Protocol C: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.

Step-by-Step Refinement:

- Phasing: Use Intrinsic Phasing (SHELXT). Expect a Monoclinic cell (likely

or

).
- Atom Assignment: Assign Carbon, Nitrogen, and Oxygen atoms based on peak heights (Q-peaks).
 - Validation: The nitro group O-N-O angle should be ~120°.
- Tautomer Identification: Locate the imidazole ring protons in the Difference Fourier Map.
 - Decision Gate: If a Q-peak appears on N1 (adjacent to phenyl) vs N3, this defines the tautomer.

- Restraints (If Disordered):
 - If the nitro group shows high thermal ellipsoids, apply SIMU (rigid bond restraint) and ISOR (approximate isotropic restraint).
 - If the phenyl ring rotates, use AFIX 66 to enforce ideal hexagonal geometry initially, then relax.

Expected Results & Data Interpretation

Based on structural analogues (e.g., 2-phenylimidazole and 4-nitroimidazole derivatives), the following parameters are typical for this class of compounds.

Crystallographic Parameters (Representative)

Parameter	Typical Value / Range
Crystal System	Monoclinic
Space Group	(Centrosymmetric)
Z (Molecules/Unit Cell)	4
Density ()	1.45 - 1.55 g/cm ³
Volume ()	~900 - 1100 Å ³

Structural Architecture

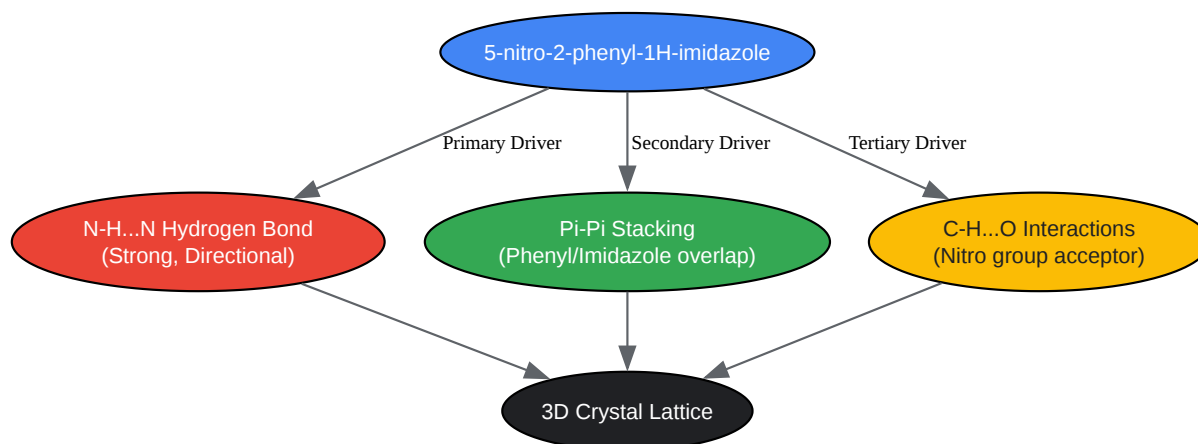
The crystal packing is dominated by hydrogen bonding and planarity.

- Primary Interaction (H-Bonds):
 - The imidazole N-H acts as a donor.[\[2\]](#)[\[3\]](#)
 - The unprotonated imidazole N (or the nitro O) acts as an acceptor.

- Expectation: Formation of infinite chains or dimers (motif) linking molecules head-to-tail.[1]
- Conformation:
 - Twist Angle: The phenyl ring is rarely coplanar with the imidazole ring due to steric repulsion between the ortho-phenyl protons and the imidazole backbone.[1] Expect a twist angle of 15°–40°.
 - Nitro Group: Usually coplanar with the imidazole ring to maximize conjugation.

Interaction Pathway Diagram

The following graph visualizes the hierarchy of forces stabilizing the crystal lattice.



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Figure 2: Hierarchy of supramolecular interactions.[1] Strong H-bonds dictate the chain formation, while Pi-stacking organizes these chains into layers.[1]

Troubleshooting & Validation

Issue	Diagnosis	Corrective Action
Twinning	Split spots in diffraction pattern; High .[1]	Use PLATON/TwinRotMat to identify twin laws. Re-integrate data with twin matrix.
Disorder	"Smeared" electron density on Nitro group.[1]	Collect data at lower temp (100K). Use EADP constraints in SHELXL.
Wrong Phase	Powder pattern (PXRD) doesn't match simulated SCXRD.	You may have a polymorph or solvate. Run TGA to check for solvent loss.

Validation Checklist (Self-Correcting System)

- Check CIF Syntax: Use (IUCr). Alert level A or B errors must be addressed.
- R-Factor: Aim for (5%).
- Goodness of Fit (GooF): Should be close to 1.0.

References

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- Shahid, H. A., et al.Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.[1][4] (Demonstrates nitro group H-

bonding patterns). [\[Link\]](#) (General Access via Repository)

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Sources

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- [2. Crystal structure of 4,5-dinitro-1H-imidazole - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. \(PDF\) Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole \[academia.edu\]](#)
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